molecular formula C14H18O6 B2739384 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid CAS No. 78647-52-6

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid

Cat. No.: B2739384
CAS No.: 78647-52-6
M. Wt: 282.292
InChI Key: DPKYOILHCYHSCU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid is an organic compound characterized by the presence of methoxy groups and a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol. This is followed by the formation of a chloride derivative from 4-methoxy-4-oxobutanoic acid, which is then esterified with 3,4-dimethoxybenzyl alcohol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and benzyl moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid is unique due to the combination of its methoxybenzyl and butanoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-18-11-5-4-9(7-12(11)19-2)6-10(8-13(15)16)14(17)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYOILHCYHSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CC(=O)O)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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